

Technical Guide: 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine

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Compound of Interest

Compound Name: 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of **5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine**. This compound is a key heterocyclic building block in medicinal chemistry, particularly in the development of kinase inhibitors for therapeutic use.

Chemical Structure and Properties

5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine is a derivative of pyridine, a versatile pharmacophore in drug discovery.^[1] The structure features a pyridine ring substituted with a bromine atom at the 5-position and a tetrahydro-2H-pyran-4-yloxy group at the 2-position. The bromine atom serves as a convenient handle for various cross-coupling reactions, allowing for the introduction of diverse molecular fragments. The tetrahydropyran moiety can influence the compound's solubility, metabolic stability, and conformational properties.

Structure:

Physicochemical Data

The following table summarizes the key quantitative data for **5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine**.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₂ BrNO ₂	[2][3]
Molecular Weight	258.11 g/mol	[2][3]
CAS Number	494772-07-5	[4]
Appearance	Solid	[2]
Purity	≥98%	[3][4]
InChI Key	ZCTXTBRJCPHMEP- UHFFFAOYSA-N	[2]
SMILES	C1COCCC1OC2=NC=C(Br)C =C2	[3]

Experimental Protocols

Synthesis of 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine

The following is a representative procedure for the synthesis of **5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine**, adapted from the synthesis of a structural isomer.[5] This reaction is a Mitsunobu reaction between 5-bromopyridin-2-ol and tetrahydro-2H-pyran-4-ol.

Materials:

- 5-Bromopyridin-2-ol
- Tetrahydro-2H-pyran-4-ol
- Triphenylphosphine (PPh₃)
- Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
- Anhydrous toluene or Tetrahydrofuran (THF)
- Saturated aqueous sodium bicarbonate (NaHCO₃)

- Brine
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

- To a solution of 5-bromopyridin-2-ol (1.0 equivalent), tetrahydro-2H-pyran-4-ol (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous toluene, cooled to 0 °C under an inert atmosphere (e.g., nitrogen or argon), is added DEAD or DIAD (1.5 equivalents) dropwise.
- The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is concentrated under reduced pressure.
- The residue is redissolved in a suitable organic solvent such as ethyl acetate and washed sequentially with saturated aqueous NaHCO_3 and brine.
- The organic layer is dried over anhydrous MgSO_4 or Na_2SO_4 , filtered, and concentrated in vacuo.
- The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure **5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine**.

Applications in Drug Discovery

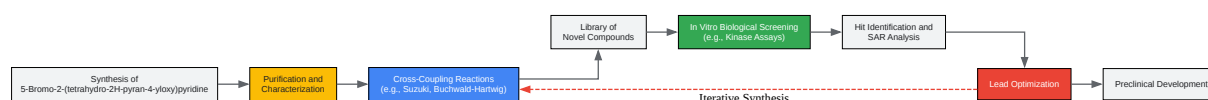
5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine is a valuable intermediate in the synthesis of biologically active molecules, particularly kinase inhibitors.[6][7] The pyridine scaffold is a common feature in many FDA-approved drugs and is known to interact with the hinge region of the ATP-binding pocket of kinases.[8]

The bromo substituent at the 5-position allows for further functionalization through various palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig amination reactions. This enables the introduction of a wide range of substituents to explore the structure-activity relationship (SAR) and optimize the pharmacological properties of the final compounds.

Derivatives of this scaffold have been investigated as inhibitors of various kinases, including c-Src, Abl, and p21-activated kinase 4 (PAK4), which are implicated in cancer progression.[9][10]

Logical Workflow in Drug Discovery

The following diagram illustrates the typical workflow for the utilization of **5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine** in a drug discovery program.



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Caption: Workflow for the use of **5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine** in drug discovery.

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